

An In-depth Technical Guide on the Physical Properties of Pentaethoxytungsten

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Compound of Interest

Compound Name: Tungsten(v)ethoxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of pentaethoxytungsten. It is designed to be a valuable resource for professionals in research, science, and drug development who may be working with or considering the use of this organometallic compound. Please note that while this guide consolidates available data, specific experimental protocols and comprehensive spectral analyses for pentaethoxytungsten are not widely published. Therefore, the methodologies described herein are based on established practices for handling air- and moisture-sensitive compounds and should be adapted as required.

Core Physical and Chemical Data

Pentaethoxytungsten, a member of the metal alkoxide family, is a valuable precursor in various chemical syntheses. Its physical characteristics are crucial for its proper handling, storage, and application.

Property	Value
Chemical Formula	C ₁₀ H ₂₅ O ₅ W
Molecular Weight	409.14 g/mol [1]
CAS Number	26143-11-3[1]
Appearance	Colorless liquid or solid[2]
Melting Point	56-57 °C[2]
Boiling Point	110-115 °C @ 1 mmHg[3]
Specific Gravity	1.44 to 1.47[4][5]
Solubility	Soluble in organic solvents and hydrocarbons[2] [3]
Reactivity	Reacts with water[3]
Sensitivity	Moisture sensitive[3]

Experimental Protocols for Property Determination

The high moisture sensitivity of pentaethoxytungsten necessitates the use of inert atmosphere techniques, such as a glovebox or Schlenk line, for all experimental procedures. All glassware must be thoroughly dried, and solvents should be anhydrous.

Melting Point Determination (Capillary Method)

The melting point can be determined using a standard capillary melting point apparatus, with modifications for air-sensitive compounds.

- **Sample Preparation:** Inside an inert atmosphere glovebox, a small amount of solid pentaethoxytungsten is loaded into a glass capillary tube. The open end of the capillary is then flame-sealed.
- **Measurement:** The sealed capillary is placed in the melting point apparatus. The temperature is raised at a controlled rate, and the range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.

Boiling Point Determination (Reduced Pressure Distillation)

Given its high boiling point at atmospheric pressure, which may lead to decomposition, the boiling point of pentaethoxytungsten is determined under reduced pressure.

- **Apparatus Setup:** A micro-distillation apparatus is assembled and connected to a vacuum line and a manometer. The apparatus must be free of leaks to maintain a stable, low pressure.
- **Procedure:** The compound is heated under a stable, reduced pressure (e.g., 1 mmHg). The temperature at which the liquid boils and condenses in the collection arm is recorded as the boiling point at that specific pressure.

Density Measurement (Pycnometer Method)

The density of liquid pentaethoxytungsten can be determined using a pycnometer of a known volume.

- **Procedure:** All measurements are conducted within a glovebox.
- The empty pycnometer is weighed.
- It is then filled with pentaethoxytungsten, ensuring no gas bubbles are present, and weighed again.
- The density is calculated by dividing the mass of the compound by the known volume of the pycnometer.

Solubility Assessment

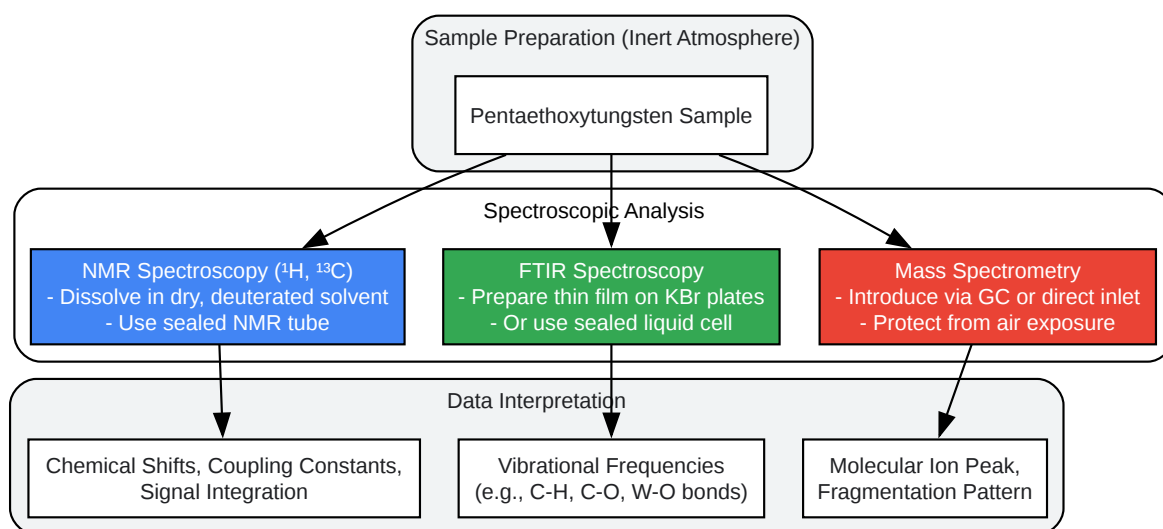
A qualitative assessment of solubility in various anhydrous organic solvents is essential for its use in reactions and formulations.

- **Procedure:** In an inert atmosphere, a small, measured amount of pentaethoxytungsten is added to a vial containing a known volume of an anhydrous solvent.

- The mixture is stirred, and the solubility is observed. This can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) for a range of common organic solvents.

Spectroscopic Characterization Workflow

While specific spectra for pentaethoxytungsten are not readily available in the searched literature, a general workflow for its characterization using standard spectroscopic techniques is presented below. The handling and preparation of samples for each technique must be performed under an inert atmosphere to prevent decomposition.



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General workflow for spectroscopic characterization.

Expected Spectral Features:

- ^1H NMR: The spectrum would likely show two main signals corresponding to the ethoxy group: a quartet for the methylene ($-\text{OCH}_2-$) protons and a triplet for the methyl ($-\text{CH}_3$) protons. The exact chemical shifts would provide insight into the electronic environment around the tungsten center.
- ^{13}C NMR: Two distinct signals would be expected, one for each carbon of the ethoxy ligand.

- FTIR: The infrared spectrum would be dominated by absorptions corresponding to C-H stretching and bending modes, as well as strong C-O stretching vibrations. The W-O stretching frequency would be expected at lower wavenumbers.
- Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of pentaethoxytungsten. The fragmentation pattern would likely involve the sequential loss of ethoxy groups, which would be diagnostic for the compound's structure.

In conclusion, while the fundamental physical properties of pentaethoxytungsten have been reported, a significant opportunity exists for further research to publish detailed experimental procedures and comprehensive spectroscopic data. This would greatly benefit the scientific community by providing the necessary information for the safe and effective use of this versatile organometallic compound.

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